Cas no 64091-87-8 (3-(1-Methyl-1H-pyrazol-5-yl)pyridine)
3-(1-Methyl-1H-pyrazol-5-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-Methyl-1H-pyrazol-5-yl)pyridine
- 3-(2-methylpyrazol-3-yl)pyridine
- LF-0711
- SCHEMBL13537099
- DTXSID40616902
- AKOS015994067
- MFCD20275490
- 64091-87-8
- DB-090009
-
- MDL: MFCD20275490
- Inchi: 1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3
- InChI Key: AMYPMYBQPCRMTD-UHFFFAOYSA-N
- SMILES: N1(C)C(=CC=N1)C1C=NC=CC=1
Computed Properties
- Exact Mass: 159.079647300g/mol
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 30.7Ų
3-(1-Methyl-1H-pyrazol-5-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190189-1g |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95% | 1g |
$483.48 | 2023-09-01 | |
| Chemenu | CM170846-1g |
3-(1-methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM170846-1g |
3-(1-methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95% | 1g |
$521 | 2023-02-02 | |
| abcr | AB346069-100 mg |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine; . |
64091-87-8 | 100MG |
€208.80 | 2022-03-03 | ||
| abcr | AB346069-100mg |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine; . |
64091-87-8 | 100mg |
€283.50 | 2025-04-17 | ||
| Crysdot LLC | CD11081871-1g |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95+% | 1g |
$581 | 2024-07-18 | |
| Ambeed | A383447-1g |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95+% | 1g |
$474.0 | 2024-04-18 | |
| Ambeed | A383447-250mg |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine |
64091-87-8 | 95% | 250mg |
$210.0 | 2025-04-18 |
3-(1-Methyl-1H-pyrazol-5-yl)pyridine Suppliers
3-(1-Methyl-1H-pyrazol-5-yl)pyridine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-(1-Methyl-1H-pyrazol-5-yl)pyridine
3-(1-Methyl-1H-pyrazol-5-yl)pyridine: An Overview of a Promising Compound (CAS No. 64091-87-8)
3-(1-Methyl-1H-pyrazol-5-yl)pyridine (CAS No. 64091-87-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methylpyrazolylpyridine, is characterized by its unique structural features, which include a pyridine ring and a 1-methyl-1H-pyrazole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 3-(1-Methyl-1H-pyrazol-5-yl)pyridine consists of a pyridine ring linked to a 1-methyl-1H-pyrazole ring at the 3-position. This arrangement provides the molecule with distinct electronic and steric properties, making it an attractive candidate for various biological studies. The pyridine ring, known for its aromaticity and basicity, can interact with biological targets through hydrogen bonding and π-stacking interactions. The 1-methyl-1H-pyrazole moiety, on the other hand, adds further complexity to the molecule, enhancing its ability to modulate specific biological pathways.
In recent years, 3-(1-Methyl-1H-pyrazol-5-yl)pyridine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Research has shown that 3-(1-Methyl-1H-pyrazol-5-yl)pyridine exhibits potent SSRI activity, making it a promising candidate for the development of novel antidepressants.
Beyond its SSRI properties, 3-(1-Methyl-1H-pyrazol-5-yl)pyridine has also demonstrated significant anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have indicated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(1-Methyl-1H-pyrazol-5-yl)pyridine could be developed into a new class of anti-inflammatory drugs with broad therapeutic applications.
The pharmacokinetic properties of 3-(1-Methyl-1H-pyrazol-5-yl)pyridine have also been extensively investigated. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, making it suitable for oral administration in therapeutic settings. Additionally, the compound shows low toxicity and high stability in biological systems, which are essential characteristics for drug candidates.
In the realm of cancer research, 3-(1-Methyl-1H-pyrazol-5-yl)pyridine has shown promise as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. These findings highlight the potential of 3-(1-Methyl-1H-pyrazol-5-yl)pyridine as a lead compound for the development of new anticancer drugs.
The synthetic routes for preparing 3-(1-Methyl-1H-pyrazol-5-yl)pyridine have been well-documented in the literature. One common approach involves the reaction of 3-chloropyridine with 1-methylhydrazine followed by cyclization to form the desired product. This synthetic method is scalable and can be readily adapted for large-scale production in industrial settings. The availability of efficient synthetic routes ensures that this compound can be produced in sufficient quantities for both research and commercial purposes.
In conclusion, 3-(1-Methyl-1H-pyrazol-5-yl)pyridine (CAS No. 64091-87-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of 3-(1-Methyl-1H-pyrazol-5-y l)pyridine will emerge, paving the way for innovative treatments in various medical fields.
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